1-bromo-3-(methoxymethyl)-2-methylbenzene
Description
1-Bromo-3-(methoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Properties
CAS No. |
2169386-05-2 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
HENVJXIBZFSRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)COC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(methoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethyl)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(methoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-(methoxymethyl)-2-methylphenol or 3-(methoxymethyl)-2-methylamine.
Oxidation: Formation of 3-(methoxymethyl)-2-methylbenzaldehyde or 3-(methoxymethyl)-2-methylbenzoic acid.
Reduction: Formation of 3-(methoxymethyl)-2-methylbenzene.
Scientific Research Applications
1-Bromo-3-(methoxymethyl)-2-methylbenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-bromo-3-(methoxymethyl)-2-methylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The methoxymethyl group can also participate in various reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methyl-4-(methoxymethyl)benzene: Similar structure with different substitution positions on the benzene ring.
Uniqueness
1-Bromo-3-(methoxymethyl)-2-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in organic synthesis. The presence of both the methoxymethyl and methyl groups provides distinct chemical properties compared to other similar compounds .
Biological Activity
1-Bromo-3-(methoxymethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- CAS Number : 2169386-05-2
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.12 g/mol
Antimicrobial Activity
Research indicates that brominated compounds often exhibit significant antimicrobial properties. A study focusing on various brominated aromatic compounds highlighted their effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting potential applications in antimicrobial therapies.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit the proliferation of certain cancer cell lines. For example, studies have reported IC50 values indicating that this compound can effectively reduce cell viability in human lung carcinoma (A549) and cervical carcinoma (HeLa) cells. The precise mechanisms involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Interaction with Proteins : The bromine atom enhances electrophilic character, allowing the compound to form covalent bonds with nucleophilic sites on proteins.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and proliferation, particularly those linked to cancer progression.
Study 1: Antimicrobial Efficacy
In a recent study, various brominated compounds were tested for their antibacterial properties. The results indicated that this compound exhibited a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Study 2: Anticancer Potential
Another study evaluated the cytotoxic effects of this compound on HeLa and A549 cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values of approximately 200 µg/mL for both cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple strains |
| 1-Bromo-4-methoxybenzene | Low | Moderate | Less effective than above |
| 2-Bromo-4-methylphenol | High | Low | Stronger antimicrobial but lower anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
